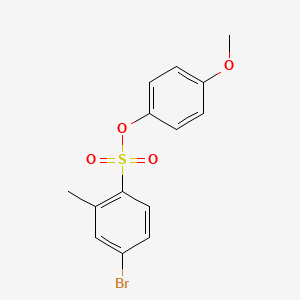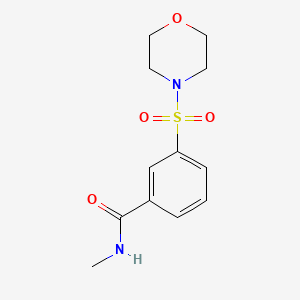
4-methoxyphenyl 4-bromo-2-methylbenzenesulfonate
Overview
Description
4-methoxyphenyl 4-bromo-2-methylbenzenesulfonate is a chemical compound that belongs to the class of sulfonates. It is commonly used in scientific research for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 4-methoxyphenyl 4-bromo-2-methylbenzenesulfonate is not well understood. However, studies have suggested that it may act as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of cholesterol and other lipids. This compound may also have anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
Studies have shown that 4-methoxyphenyl 4-bromo-2-methylbenzenesulfonate can affect several biochemical and physiological processes in the body. It has been shown to inhibit the growth of cancer cells in vitro, and it may have potential as an anti-cancer agent. Additionally, this compound has been shown to reduce inflammation in animal models, suggesting that it may have potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxyphenyl 4-bromo-2-methylbenzenesulfonate in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in high yield. However, one limitation of this compound is its potential toxicity. Researchers must take appropriate safety precautions when working with this compound, as it may be harmful if ingested or inhaled.
Future Directions
There are several potential future directions for research on 4-methoxyphenyl 4-bromo-2-methylbenzenesulfonate. One area of interest is the development of new drugs and pharmaceuticals based on this compound. Researchers may also investigate the potential use of this compound in the treatment of cancer, inflammation, and other diseases. Additionally, further studies may be conducted to better understand the mechanism of action and biochemical effects of this compound.
Scientific Research Applications
4-methoxyphenyl 4-bromo-2-methylbenzenesulfonate has several potential applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of biologically active compounds. It is also used as a building block in the synthesis of other sulfonates and sulfonamides. Additionally, this compound has been studied for its potential use in the development of new drugs and pharmaceuticals.
properties
IUPAC Name |
(4-methoxyphenyl) 4-bromo-2-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO4S/c1-10-9-11(15)3-8-14(10)20(16,17)19-13-6-4-12(18-2)5-7-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQVFJBGLDJMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl) 4-bromo-2-methylbenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]-beta-alanine](/img/structure/B4841517.png)
![ethyl 2-{cyclopropyl[3-(trifluoromethyl)benzoyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B4841525.png)
![methyl 4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B4841535.png)
![N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-ethoxy-3-methoxybenzamide](/img/structure/B4841541.png)
![4-({1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4841552.png)

![methyl 5-ethyl-2-({[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4841562.png)
![3-{5-[(2,5-dichlorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4841574.png)
![4-bromo-1-methyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4841581.png)


![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4841601.png)
![ethyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4841605.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4841610.png)